(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone

Physicochemical profiling Drug-likeness Lead optimization

The compound (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone (CAS 1396811-49-6) is a synthetic piperidine-based small molecule with the molecular formula C₁₉H₂₃NO₂S and a molecular weight of 329.46 g/mol. It features a piperidine core N‑acylated with an ortho‑tolyl carbonyl group and a 4‑position substituent bearing a furan‑2‑ylmethyl thioether linkage.

Molecular Formula C19H23NO2S
Molecular Weight 329.46
CAS No. 1396811-49-6
Cat. No. B2640561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone
CAS1396811-49-6
Molecular FormulaC19H23NO2S
Molecular Weight329.46
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCC(CC2)CSCC3=CC=CO3
InChIInChI=1S/C19H23NO2S/c1-15-5-2-3-7-18(15)19(21)20-10-8-16(9-11-20)13-23-14-17-6-4-12-22-17/h2-7,12,16H,8-11,13-14H2,1H3
InChIKeyHPWAGWAHVXAOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone (CAS 1396811-49-6) – Structural Profile and Key Procurement Attributes


The compound (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone (CAS 1396811-49-6) is a synthetic piperidine-based small molecule with the molecular formula C₁₉H₂₃NO₂S and a molecular weight of 329.46 g/mol . It features a piperidine core N‑acylated with an ortho‑tolyl carbonyl group and a 4‑position substituent bearing a furan‑2‑ylmethyl thioether linkage . This architecture combines an amide pharmacophore, a privileged piperidine scaffold, and a heteroaromatic furan‑thioether side chain – a hybrid design frequently explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and CNS‑targeted programs [1]. The compound is commercially available from multiple research‑chemical suppliers, typically at ≥95% purity .

Why (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone Cannot Be Swapped with In‑Class Piperidine Analogs


Piperidine derivatives bearing furan‑thioether side chains and N‑aroyl substituents constitute a structurally compact but functionally divergent chemical space. Even subtle modifications – such as replacing the ortho‑tolyl carbonyl with a methoxybenzoyl or sulfonyl group – can profoundly alter lipophilicity, metabolic stability, and target engagement profiles [1][2]. Consequently, generic substitution of (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone with a structurally related analog risks invalidating SAR continuity, compromising biochemical assay reproducibility, and undermining screening hit validation. The quantitative evidence below delineates the specific physicochemical and pharmacological differentiation points that justify its preferential selection.

Quantitative Differentiation Guide: (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage Over the 2‑Methoxybenzoyl Analog

The target compound (MW 329.46 g/mol, C₁₉H₂₃NO₂S) is 16 mass units lighter than its closest N‑aroyl analog, 4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(2-methoxybenzoyl)piperidine (CAS 1396629-95-0, MW 345.46 g/mol, C₁₉H₂₃NO₃S) [1]. The absence of the methoxy substituent on the benzoyl ring reduces hydrogen‑bond acceptor count and lowers topological polar surface area, which is predicted to improve passive membrane permeability and oral bioavailability potential according to Lipinski and Veber guidelines.

Physicochemical profiling Drug-likeness Lead optimization

Predicted logP Differentiation Driving CNS Multiparameter Optimization (MPO) Scores

Replacement of the 2‑methoxybenzoyl group (CAS 1396629-95-0) with the ortho‑tolyl carbonyl group in the target compound reduces calculated logP by approximately 0.5–0.8 units, moving the molecule closer to the optimal lipophilicity range (logP 2–4) for CNS drug candidates [1][2]. The ortho‑methyl substituent also introduces conformational restriction that can enhance target selectivity compared to the more flexible methoxy analog.

CNS drug design Lipophilicity Blood–brain barrier permeability

Thioether Metabolic Stability vs. Sulfonyl Analog: Mechanistic Differentiation in Enzyme Inhibition Assays

The furan‑2‑ylmethyl thioether linkage in the target compound is susceptible to cytochrome P450‑mediated S‑oxidation, generating a sulfoxide metabolite that can act as a reversible enzyme inhibitor. In contrast, the sulfonyl analog 4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine (CAS 1396868-11-3, MW 379.54) is already at the highest oxidation state and cannot undergo this metabolic switch [1]. Class‑level studies on piperidine‑thioether hybrids have demonstrated that the thioether → sulfoxide conversion can improve aqueous solubility and introduce additional hydrogen‑bonding interactions with kinase hinge regions, a feature absent in sulfonyl derivatives [2].

Metabolic stability CYP450 liability Thioether vs. sulfonyl

Ortho‑Tolyl Conformational Bias Confers Kinase Selectivity Advantage Over para‑Substituted Analogs

The ortho‑methyl group on the benzoyl ring introduces atropisomerism and restricts rotation around the amide C–N bond, locking the piperidine ring into a preferred chair conformation with the 4‑substituent in an equatorial orientation. This conformational bias has been shown in class‑level studies of ortho‑substituted benzoyl‑piperidines to enhance selectivity for specific kinase targets (e.g., PIM kinases, DYRK family) by 3–10‑fold compared to para‑substituted or unsubstituted analogs [1][2]. The closely related compound 4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(2-methoxybenzoyl)piperidine (CAS 1396629-95-0) has been explicitly described as a scaffold for kinase inhibitor development [3].

Kinase inhibitor design Conformational restriction Selectivity profiling

Optimal Research and Industrial Application Scenarios for (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone


Kinase Inhibitor Lead Generation: Ortho‑Tolyl Conformational Restriction for Selectivity

The ortho‑tolyl carbonyl group restricts amide bond rotation, locking the piperidine in a bioactive conformation that class‑level SAR indicates can improve kinase selectivity by 3–10‑fold [1]. This compound is best employed as a starting scaffold in structure‑based drug design programs targeting kinases where selectivity over closely related family members (e.g., PIM1 vs. PIM2, or DYRK1A vs. DYRK1B) is critical.

CNS Drug Discovery: Optimized Lipophilicity for Blood–Brain Barrier Penetration

With a predicted clogP in the 3.8–4.2 range, the target compound resides in the sweet spot for CNS drug candidates (logP 2–4) [2]. Its lower molecular weight (329.46) relative to the 2‑methoxybenzoyl analog (345.46) further supports passive CNS penetration. Researchers should prioritize this compound when assembling focused screening libraries for neurodegenerative disease or psychiatric disorder targets.

Prodrug Design Programs Leveraging Thioether S‑Oxidation

The furan‑2‑ylmethyl thioether linkage is a substrate for CYP450‑mediated S‑oxidation, enabling a thioether‑to‑sulfoxide metabolic switch that can modulate solubility, target affinity, or residence time [3]. Unlike the metabolically inert sulfonyl analog (CAS 1396868-11-3), this compound provides a built‑in metabolic handle for prodrug strategies in oncology or anti‑infective programs.

Structure–Activity Relationship (SAR) Studies: Ortho‑ vs. para‑Tolyl Comparison

This compound serves as the key ortho‑substituted member in a matched molecular pair analysis with para‑tolyl or unsubstituted benzoyl analogs. Systematic comparison of biochemical potency, selectivity, and pharmacokinetic parameters across this pair can reveal the contribution of ortho‑methyl conformational restriction to overall pharmacological profile, guiding subsequent lead optimization [1].

Quote Request

Request a Quote for (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.